molecular formula C16H12ClFN2S B14537037 N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine CAS No. 62433-42-5

N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B14537037
CAS No.: 62433-42-5
M. Wt: 318.8 g/mol
InChI Key: KVDNJVWZXYJOGO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl group and a fluoro-methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with 2-fluoro-5-methylaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide, to form the thiazole ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives with various functional groups

Scientific Research Applications

N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

  • N-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2-Fluorophenyl)-4-(2-chlorophenyl)-1,3-thiazol-2-amine
  • N-(2-Methylphenyl)-4-(2-chlorophenyl)-1,3-thiazol-2-amine

These compounds share similar structural features but differ in the substituents attached to the thiazole ring The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activities

Properties

CAS No.

62433-42-5

Molecular Formula

C16H12ClFN2S

Molecular Weight

318.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12ClFN2S/c1-10-6-7-13(18)11(8-10)15-9-21-16(20-15)19-14-5-3-2-4-12(14)17/h2-9H,1H3,(H,19,20)

InChI Key

KVDNJVWZXYJOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CSC(=N2)NC3=CC=CC=C3Cl

Origin of Product

United States

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